2-Methyl-N-(pentan-3-yl)aniline
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Overview
Description
2-Methyl-N-(pentan-3-yl)aniline is an organic compound belonging to the class of substituted anilines It is characterized by the presence of a methyl group at the second position and a pentan-3-yl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(pentan-3-yl)aniline typically involves the alkylation of 2-methylaniline with 3-pentyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as potassium hydroxide (KOH) at elevated temperatures (around 300°C) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroanilines, aminobenzenes, and various substituted aniline derivatives .
Scientific Research Applications
2-Methyl-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which 2-Methyl-N-(pentan-3-yl)aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A herbicide with similar structural features but additional nitro substituents.
3-Methyl-N-(2-methylpentan-2-yl)aniline: Another substituted aniline with different alkyl groups.
Uniqueness
2-Methyl-N-(pentan-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19N/c1-4-11(5-2)13-12-9-7-6-8-10(12)3/h6-9,11,13H,4-5H2,1-3H3 |
InChI Key |
LVEJDKWRMAFXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC=C1C |
Origin of Product |
United States |
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